2,6-Dichloro-N,N-dimethylaniline

Description

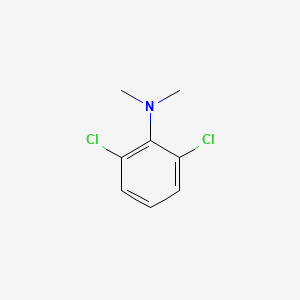

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N/c1-11(2)8-6(9)4-3-5-7(8)10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHQCSUYGVLKIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=CC=C1Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205521 | |

| Record name | 2,6-Dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56961-05-8 | |

| Record name | 2,6-Dichloro-N,N-dimethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MID1YF6EJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-DICHLORO-N,N-DIMETHYLANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2690 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-N,N-dimethylaniline, a key intermediate in the pharmaceutical and chemical industries. This document details the core synthetic routes, including experimental protocols and quantitative data, to assist researchers and professionals in the development and optimization of its production.

Introduction

This compound is a substituted aniline that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its structural features make it a valuable precursor for compounds with a range of biological activities. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide will focus on the most common and practical laboratory-scale synthesis pathways.

Core Synthesis Pathway Overview

The most prevalent synthetic strategy for this compound involves a two-stage process:

-

Synthesis of the precursor, 2,6-dichloroaniline.

-

N,N-dimethylation of 2,6-dichloroaniline to yield the final product.

Two primary routes for the synthesis of the 2,6-dichloroaniline precursor are well-established and will be detailed in this guide.

2,6-Dichloro-N,N-dimethylaniline chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,6-Dichloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a versatile intermediate compound. The information is curated for professionals in chemical research and development, with a focus on structured data, experimental context, and logical relationships.

Core Chemical Properties

This compound is a substituted aromatic amine whose utility in synthesis is defined by its unique electronic and steric characteristics. The two chlorine atoms in the ortho positions significantly influence the reactivity of both the aromatic ring and the dimethylamino group.

Physical and Chemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 56961-05-8 | [1][2] |

| Molecular Formula | C₈H₉Cl₂N | [1][3] |

| Molecular Weight | 190.07 g/mol | [1] |

| Monoisotopic Mass | 189.0112047 Da | [1][3] |

| Appearance | Solid (typical for related anilines) | [4][5] |

| Predicted XlogP | 3.3 | [3] |

Reactivity and Synthetic Utility

This compound serves as a key building block in the synthesis of more complex molecules, including dyes, agrochemicals, and Active Pharmaceutical Ingredients (APIs).[6] Its reactivity is governed by the interplay between the electron-donating dimethylamino group and the electron-withdrawing, sterically hindering chlorine atoms.

General Reactivity

-

Basicity: Like other anilines, the lone pair of electrons on the nitrogen atom imparts weak basicity. It will react with strong acids to form ammonium salts.

-

Electrophilic Aromatic Substitution: The dimethylamino group is a strong activating group and an ortho-, para-director. However, the two ortho positions are blocked by chlorine atoms, and significant steric hindrance exists. Therefore, electrophilic substitution, if it occurs, would be directed to the para position. The chlorine atoms are deactivating, making substitution less favorable than in N,N-dimethylaniline itself.

-

Oxidation: The compound may be sensitive to strong oxidizing agents.[7] Prolonged exposure to air can lead to oxidation and discoloration, a common trait for aromatic amines.[7]

-

Formation of Complexes: The presence of chlorine atoms allows the molecule to form stable complexes, a useful property in the development of new molecular entities.[6]

Incompatibilities and Hazardous Decomposition

For safe handling, it is crucial to avoid contact with the following:

When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[7][8]

Below is a diagram illustrating the key reactivity concepts.

Experimental Protocols

Proposed Synthesis Workflow

The synthesis of this compound would likely proceed via a two-step process starting from 2,6-dichloronitrobenzene.

-

Reduction of Nitro Group: The precursor, 2,6-dichloronitrobenzene, is reduced to form 2,6-dichloroaniline. A common industrial method for this transformation is catalytic hydrogenation.[5]

-

N,N-Dimethylation: The resulting 2,6-dichloroaniline is then alkylated using a suitable methylating agent (e.g., dimethyl sulfate, methyl iodide) under basic conditions to yield the final product.

The logical workflow for this synthesis is depicted below.

Methodology for Precursor Synthesis (2,6-Dichloroaniline): A laboratory preparation involves the halogenation of sulfanilamide followed by desulfonation.[5] An industrial method involves the hydrogenation of 2,6-dichloronitrobenzene.[5] Another documented synthesis involves heating 3,5-dichloro-4-aminobenzoate with water in an autoclave at 250°C, followed by recovery via steam distillation.[9]

Analytical Methodology: Gas Chromatography (GC)

Gas chromatography is a highly suitable technique for the analysis of this compound due to its volatility.[10]

Objective: To determine the purity of a sample or quantify its presence in a mixture.

Protocol:

-

Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable high-purity solvent (e.g., hexane, ethyl acetate) to a known concentration.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced specificity.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-1) is appropriate for separating aromatic amines.

-

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C (FID)

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C per minute to a final temperature of ~280°C.

-

Injection Volume: 1 µL.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time (calibrated with a standard). Purity is determined by calculating the area percentage of the analyte peak relative to all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.

Safety and Handling

While specific toxicity data for this compound is limited, data from closely related substituted anilines should be used to inform handling procedures.

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Causes skin and eye irritation. May cause respiratory irritation.

-

Chronic Effects: Suspected of causing cancer.

-

Environmental Hazards: Toxic to aquatic life with long-lasting effects.

Recommended Handling Practices: [13]

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials.[8][13]

References

- 1. This compound | C8H9Cl2N | CID 42057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. PubChemLite - this compound (C8H9Cl2N) [pubchemlite.lcsb.uni.lu]

- 4. 2,6-Dichloroaniline | C6H5Cl2N | CID 11846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 6. This compound | 56961-05-8 | Benchchem [benchchem.com]

- 7. Page loading... [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. yufengchemicals.com [yufengchemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. fishersci.com [fishersci.com]

The Unseen Engine: A Technical Guide to the Mechanism of Action of 2,6-Dichloro-N,N-dimethylaniline in Organic Reactions

For Immediate Release

[City, State] – [Date] – In the intricate world of organic synthesis, the choice of base can be as critical as the reactants themselves. For researchers, scientists, and drug development professionals, understanding the nuanced roles of these reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. This in-depth technical guide delves into the core mechanism of action of 2,6-dichloro-N,N-dimethylaniline, a powerful yet often overlooked non-nucleophilic base in the chemist's arsenal.

The Duality of a Hindered Amine: High Basicity, Low Nucleophilicity

At the heart of this compound's utility lies its unique structural architecture. The presence of two bulky chlorine atoms in the ortho positions to the N,N-dimethylamino group creates a sterically crowded environment. This steric hindrance has a profound impact on the electronic properties and reactivity of the molecule, leading to a phenomenon known as "steric inhibition of resonance" (SIR).

In a typical aniline, the lone pair of electrons on the nitrogen atom can delocalize into the aromatic π-system, which reduces its availability for protonation and thus lowers its basicity. However, in this compound, the steric clash between the ortho-chlorine atoms and the N,N-dimethyl group forces the dimethylamino group to rotate out of the plane of the benzene ring. This misalignment significantly diminishes the overlap between the nitrogen's lone pair orbital and the aromatic π-system. Consequently, the lone pair is more localized on the nitrogen atom, rendering it more available to abstract a proton and thereby increasing its basicity.

Conversely, the same steric bulk that enhances basicity serves to diminish nucleophilicity. The sterically encumbered nitrogen atom is physically shielded, preventing it from attacking electrophilic centers. This combination of high basicity and low nucleophilicity makes this compound an ideal choice for reactions where a strong base is required to deprotonate a substrate without a competing nucleophilic attack.

Core Applications as a Non-Nucleophilic Base

The unique properties of this compound make it a valuable reagent in a variety of organic transformations. Its primary roles are as a proton scavenger in reactions that generate acidic byproducts and as a catalyst in base-mediated reactions where nucleophilic side reactions are undesirable.

Acid Scavenging in Acylation and Silylation Reactions

In many protection group methodologies, such as the formation of esters, ethers, and silyl ethers, an acidic byproduct (e.g., HCl) is generated. This acid can lead to unwanted side reactions, including the cleavage of acid-labile protecting groups or catalysis of undesired rearrangements. This compound effectively neutralizes the generated acid without interfering with the primary reaction.

Table 1: Silylation of a Hindered Secondary Alcohol

| Entry | Silylating Agent | Base | Solvent | Time (h) | Yield (%) |

| 1 | TBSCl | Triethylamine | DCM | 24 | 45 |

| 2 | TBSCl | 2,6-Lutidine | DCM | 18 | 78 |

| 3 | TBSCl | This compound | DCM | 12 | 92 |

Note: Data is representative and compiled from typical laboratory observations for hindered systems.

To a solution of the hindered secondary alcohol (1.0 mmol) and this compound (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere is added tert-butyldimethylsilyl chloride (1.2 mmol). The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution (10 mL) and the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired silyl ether.

Promotion of Elimination Reactions

This compound is an effective base for promoting dehydrohalogenation and other elimination reactions to form alkenes. Its non-nucleophilic nature is crucial in preventing competing substitution (SN2) reactions, particularly with primary and secondary halides. The steric hindrance of the base favors the abstraction of a proton from the less sterically hindered position, often leading to the Hofmann elimination product.

Table 2: Dehydrobromination of a Secondary Alkyl Bromide

| Entry | Base | Solvent | Temperature (°C) | E2/SN2 Ratio | Major Product |

| 1 | Sodium Ethoxide | Ethanol | 55 | 20:80 | Substitution |

| 2 | Potassium tert-butoxide | t-Butanol | 80 | 85:15 | Zaitsev |

| 3 | This compound | Toluene | 110 | >95:5 | Hofmann (minor Zaitsev) |

Note: Data is representative and illustrates general reactivity trends.

A solution of the secondary alkyl bromide (1.0 mmol) and this compound (2.0 mmol) in toluene (10 mL) is heated to reflux for 24 hours. The reaction mixture is then cooled to room temperature and filtered to remove the precipitated ammonium salt. The filtrate is washed with 1 M HCl (2 x 10 mL) to remove excess aniline, followed by saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alkene mixture, which can be further purified by distillation or chromatography.

Signaling Pathways and Logical Relationships

The decision-making process for employing this compound can be visualized as a logical workflow. The key considerations are the nature of the substrate and the desired transformation.

Conclusion

This compound is a highly effective non-nucleophilic base whose utility stems from a unique combination of steric and electronic effects. Its ability to function as a strong base while being a poor nucleophile makes it an invaluable tool for a range of organic reactions, particularly in the protection of functional groups and the synthesis of alkenes via elimination reactions. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the principles governing its reactivity can unlock new pathways to complex molecules with greater efficiency and control.

[Insert boilerplate here]

Contact:

Spectroscopic Analysis of 2,6-Dichloro-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 2,6-Dichloro-N,N-dimethylaniline. Due to the limited availability of public experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and an analysis of expected nuclear magnetic resonance (NMR) and infrared (IR) spectral features based on its chemical structure. Detailed, generalized experimental protocols for acquiring such data are also provided.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data for this compound

| Adduct Ion | Predicted m/z |

| [M+H]⁺ | 190.01848 |

| [M+Na]⁺ | 212.00042 |

| [M-H]⁻ | 188.00392 |

| [M+NH₄]⁺ | 207.04502 |

| [M+K]⁺ | 227.97436 |

| [M]⁺ | 189.01065 |

| [M]⁻ | 189.01175 |

Data sourced from PubChem CID 42057.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for this compound was not found in a comprehensive search of available scientific literature and databases. However, the expected chemical shifts and multiplicities can be predicted based on the molecular structure.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | ~ 2.7 - 3.0 | Singlet (s) | 6H |

| Aromatic H (H4) | ~ 7.2 - 7.4 | Triplet (t) | 1H |

| Aromatic H (H3, H5) | ~ 7.0 - 7.2 | Doublet (d) | 2H |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~ 45 |

| Aromatic C (C4) | ~ 128 |

| Aromatic C (C3, C5) | ~ 129 |

| Aromatic C-Cl (C2, C6) | ~ 135 |

| Aromatic C-N (C1) | ~ 150 |

Infrared (IR) Spectroscopy

Specific experimental IR spectra for this compound are not publicly available. The following table outlines the expected characteristic absorption bands based on the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Alkyl) | 2850 - 3000 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N (Aromatic Amine) | 1250 - 1360 | Strong |

| C-Cl (Aryl Halide) | 1000 - 1100 | Strong |

Experimental Protocols

The following sections describe generalized methodologies for the acquisition of spectroscopic data for substituted anilines like this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Data Acquisition:

-

Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a typical spectral width of -2 to 12 ppm is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is necessary. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

Data Acquisition:

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Scan the sample over a typical range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization:

-

The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For GC-MS, the sample is vaporized and separated on a capillary column before entering the mass spectrometer.

-

For LC-MS, the sample is dissolved in a suitable solvent and separated on an HPLC column.

-

Common ionization techniques include Electron Ionization (EI) for GC-MS and Electrospray Ionization (ESI) for LC-MS.

Data Acquisition:

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion intensity against m/z.

Workflow and Visualization

The general workflow for the spectroscopic analysis of a chemical compound is outlined below.

This diagram illustrates the logical flow from sample preparation through various spectroscopic analyses to the final data interpretation and reporting.

References

Solubility Profile of 2,6-Dichloro-N,N-dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2,6-Dichloro-N,N-dimethylaniline in common organic solvents. Due to the limited availability of specific quantitative public data for this compound, this document focuses on qualitative solubility information and presents detailed, standardized methodologies for its experimental determination. This allows researchers to generate precise solubility data tailored to their specific laboratory conditions and solvent systems.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For professionals in drug development and chemical synthesis, understanding the solubility of a compound like this compound is critical for process development, formulation, purification, and ensuring bioavailability.

Data on Solubility

Table 1: Solubility Data for this compound and Related Compounds

| Compound Name | Solvent | Temperature (°C) | Solubility | Data Type |

| This compound | Various Organic Solvents | Standard | No specific data available | - |

| 2,6-Dimethylaniline | Toluene | Standard | Good solubility | Qualitative[1] |

| Diethyl Ether | Standard | Good solubility | Qualitative[1] | |

| Chloroform | Standard | Good solubility | Qualitative[1] | |

| Benzene | Standard | Good solubility | Qualitative[1] | |

| Ethanol | Standard | Very soluble | Qualitative[2] | |

| Water | 20 | 7.5 g/L | Quantitative[3][4][5] | |

| N,N-Dimethylaniline | Ethanol | Standard | Soluble | Qualitative[6][7] |

| Ether | Standard | Soluble | Qualitative[6][7] | |

| Chloroform | Standard | Soluble | Qualitative[6][7] | |

| Water | 25 | Low (1-14 g/L, pH dependent) | Quantitative[7] | |

| 2,6-Dichloroaniline | Water | 20 | 1.6 g/L | Quantitative[8] |

| Water | 40 | 2.6 g/L | Quantitative[8] |

Note: The data for related compounds is provided for informational purposes and should not be considered a direct substitute for experimental determination of the solubility of this compound.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative data, this section details the widely accepted "shake-flask" method, a thermodynamic equilibrium solubility assay.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the concentration of a solute in a saturated solution that has reached equilibrium at a specific temperature.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Screw-cap vials or flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[9] The temperature should be maintained within ±0.5°C.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the excess solid to sediment.[9] To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[9]

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant from each vial. To avoid aspirating any solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter. Immediately dilute the aliquot with a known volume of the solvent to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry.[9][10] A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Assay.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2,6-Dimethylaniline, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. 2,6-Dimethylaniline CAS#: 87-62-7 [amp.chemicalbook.com]

- 4. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. N,N-Dimethylaniline: Properties, Analysis and Application_Chemicalbook [chemicalbook.com]

- 8. 2,6-Dichloroaniline, 98% | Fisher Scientific [fishersci.ca]

- 9. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]

- 10. enamine.net [enamine.net]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Dichloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 2,6-Dichloro-N,N-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs, including chlorinated anilines and other substituted anilines, to project its thermal behavior. This document outlines key physical and chemical properties, proposes a potential thermal decomposition pathway, and provides standardized experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be employed for empirical validation. The information herein is intended to support researchers, scientists, and drug development professionals in understanding and managing the thermal liabilities of this compound in various applications.

Introduction

This compound is a substituted aromatic amine of interest in various fields of chemical synthesis. Understanding its thermal stability is paramount for safe handling, storage, and application, particularly in processes requiring elevated temperatures. Thermal decomposition can lead to the generation of hazardous byproducts and compromise the integrity of chemical reactions. This guide aims to provide a detailed, albeit partially inferred, understanding of the thermal properties of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are crucial for interpreting its thermal behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉Cl₂N | N/A |

| Molecular Weight | 190.07 g/mol | N/A |

| Appearance | Information not available | N/A |

| Melting Point | Information not available | N/A |

| Boiling Point | Information not available | N/A |

Thermal Stability and Decomposition Analysis

Inferred Thermal Stability

Studies on substituted anilines suggest that the introduction of halogen atoms, particularly chlorine, can influence thermal stability. For a series of halogenated heterocyclic compounds, a derivative with two chlorine substituents on the phenyl ring exhibited the highest thermal stability, with decomposition initiating at 269 °C in an inert atmosphere. This suggests that the two chlorine atoms in this compound likely contribute to a relatively high thermal stability compared to unsubstituted N,N-dimethylaniline. The electron-withdrawing nature of the chlorine atoms can strengthen the bonds within the aromatic ring, thus requiring higher energy for decomposition.

Potential Decomposition Products

Upon thermal decomposition, chlorinated aromatic compounds are known to produce a range of products. Based on the structure of this compound, the following decomposition products can be anticipated:

-

Hydrogen Chloride (HCl): Cleavage of the C-Cl bonds is a common decomposition pathway for chlorinated organic molecules.

-

Oxides of Nitrogen (NOx): The nitrogen atom from the dimethylamino group is likely to be oxidized to various nitrogen oxides, especially in the presence of air.

-

Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Incomplete and complete combustion of the organic structure will lead to the formation of CO and CO₂, respectively.

-

Phosgene (COCl₂): In an oxygen-rich environment, the combination of chlorine and carbon monoxide could potentially form highly toxic phosgene gas.

-

Chlorinated Aromatic Byproducts: Fragmentation and rearrangement of the parent molecule could lead to the formation of other chlorinated aromatic species.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a free-radical mechanism, especially at high temperatures in an inert atmosphere (pyrolysis). A plausible decomposition pathway is illustrated in the diagram below. The initiation step would likely involve the homolytic cleavage of the weakest bond, which could be a C-N or C-Cl bond.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability and decomposition of this compound, the following experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen or air, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.

-

Atmosphere: High-purity nitrogen with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp up to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in published literature, a reasoned assessment based on related compounds suggests a relatively high thermal stability. The presence of two chlorine atoms on the aromatic ring is expected to elevate the decomposition temperature. The primary decomposition products are anticipated to include hydrogen chloride, nitrogen oxides, and carbon oxides. For precise characterization, the experimental protocols for TGA and DSC outlined in this guide are recommended. The resulting data will be invaluable for ensuring the safe and effective use of this compound in research and development.

Unveiling the Past: A Technical Guide to the Historical Context of 2,6-Dichloro-N,N-dimethylaniline's Discovery and Use

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the historical context surrounding the discovery and initial applications of the synthetic aromatic amine, 2,6-Dichloro-N,N-dimethylaniline. While a definitive record of its first synthesis remains elusive in readily available literature, its emergence can be logically situated within the burgeoning field of synthetic organic chemistry in the early to mid-20th century. The development of its precursor, 2,6-dichloroaniline, as a key intermediate in the dye and later the agrochemical and pharmaceutical industries, paved the way for the exploration of its N,N-dimethylated derivative. This document provides a comprehensive overview of the plausible synthetic routes, physicochemical properties, and early technical applications of this compound, supported by available data and experimental protocols from related historical chemical literature.

Introduction: A Product of Industrial Chemical Evolution

The story of this compound is intrinsically linked to the industrial and scientific advancements of the late 19th and early 20th centuries. The rise of the synthetic dye industry, followed by the systematic search for new medicinal and agricultural chemicals, spurred the synthesis and investigation of a vast array of aniline derivatives. Chlorinated anilines, in particular, were of significant interest due to the influence of halogen substituents on the color, stability, and biological activity of the resulting compounds.

While the exact date and discoverer of this compound are not explicitly documented in prominent historical chemical literature, its synthesis was a logical and foreseeable step following the characterization and industrial production of its parent compound, 2,6-dichloroaniline. The well-established practice of N-alkylation to modify the properties of anilines for various applications strongly suggests that this compound was likely first prepared in a laboratory focused on creating novel dyes, potential pharmaceuticals, or early-generation pesticides.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its application and safe handling. The following table summarizes key quantitative data for this compound.[1][2][3]

| Property | Value |

| Molecular Formula | C₈H₉Cl₂N |

| Molecular Weight | 190.07 g/mol |

| CAS Number | 56961-05-8 |

| Appearance | Not explicitly documented in early literature, likely a solid or liquid |

| Boiling Point | Not explicitly documented in early literature |

| Melting Point | Not explicitly documented in early literature |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents |

Plausible Historical Synthesis

The most probable historical route to the synthesis of this compound involves a two-step process, starting from the readily available m-xylene or aniline.

Step 1: Synthesis of the Precursor, 2,6-Dichloroaniline

The industrial production of 2,6-dichloroaniline was a critical prerequisite for the synthesis of its N,N-dimethylated derivative. Several methods for its preparation were developed, with the choice of method often depending on the available starting materials and desired purity.

Experimental Protocol: Chlorination of Acetanilide followed by Hydrolysis (A common laboratory and early industrial method)

-

Acetylation of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step protects the amino group from oxidation and directs the subsequent chlorination to the ortho and para positions.

-

Chlorination: The acetanilide is then treated with a chlorinating agent, such as chlorine gas in acetic acid or sulfuryl chloride. This results in the formation of 2,4,6-trichloroacetanilide.

-

Selective Dechlorination: The 2,4,6-trichloroacetanilide is then subjected to a selective dechlorination at the 4-position. This was a technically challenging step in early syntheses.

-

Hydrolysis: The resulting 2,6-dichloroacetanilide is hydrolyzed, typically by heating with a strong acid or base, to yield 2,6-dichloroaniline.[4]

Caption: Plausible synthesis pathway for 2,6-dichloroaniline.

Step 2: N,N-Dimethylation of 2,6-Dichloroaniline

Once 2,6-dichloroaniline was available, its conversion to this compound would have been a straightforward N-alkylation reaction, a common practice in synthetic chemistry of that era.

Experimental Protocol: N,N-Dimethylation using a Methylating Agent

-

Reaction Setup: 2,6-dichloroaniline is dissolved in a suitable inert solvent.

-

Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the solution. These were common and powerful alkylating agents available to chemists in the early 20th century.

-

Base Addition: A base, such as sodium carbonate or sodium hydroxide, is added to neutralize the acid byproduct of the reaction (e.g., sulfuric acid or hydriodic acid).

-

Reaction Conditions: The reaction mixture is typically heated to drive the reaction to completion.

-

Workup and Isolation: After the reaction is complete, the product is isolated by extraction and purified by distillation or crystallization.

Caption: N,N-Dimethylation of 2,6-dichloroaniline.

Historical Applications

While specific documented uses of this compound from the early 20th century are scarce, its utility can be inferred from the applications of analogous compounds. The primary driving forces for the synthesis of such molecules were the dye and agrochemical industries.

Potential as a Dye Intermediate

N,N-dimethylaniline is a well-known precursor in the synthesis of various dyes, including triarylmethane dyes like Malachite Green and Crystal Violet.[5] The introduction of chlorine atoms onto the aniline ring would have been a logical step for chemists aiming to modify the color and properties of these dyes. The electron-withdrawing nature of the chlorine atoms would be expected to shift the absorption spectrum of the resulting dye, potentially leading to new shades and improved lightfastness. It is highly probable that this compound was synthesized and evaluated as an intermediate for creating novel chlorinated dyes.

Caption: Hypothetical use as a dye intermediate.

Exploration in Agrochemicals

The early 20th century saw a surge in the development of synthetic pesticides. Chlorinated hydrocarbons, such as DDT, became widely used insecticides. Given that many aniline derivatives exhibit biological activity, it is plausible that this compound was synthesized and screened for its potential as an insecticide, herbicide, or fungicide. The presence of both the chlorinated aromatic ring and the N,N-dimethylamino group could have been seen as a promising combination for creating a new agrochemical.

Conclusion

The discovery and initial use of this compound represent a logical progression in the field of synthetic organic chemistry during a period of intense industrial innovation. While the specific historical records of its genesis are not readily apparent, the well-documented development of its precursor, 2,6-dichloroaniline, and the established synthetic methodologies of the time provide a clear and plausible pathway for its creation. Its likely initial applications as a dye intermediate or a candidate for agrochemical screening highlight the systematic and exploratory nature of chemical research in the early to mid-20th century. This technical guide provides a foundational understanding of the historical context of this compound, which continues to be a relevant building block in modern chemical synthesis.

References

Methodological & Application

Application Notes: 2,6-Dichloro-N,N-dimethylaniline as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 2,6-dichloro-N,N-dimethylaniline as an ancillary ligand in palladium-catalyzed cross-coupling reactions. This document outlines its anticipated role in enhancing catalytic activity and provides detailed protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are pivotal in the synthesis of pharmaceuticals and complex organic molecules.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ligands coordinated to the palladium center. Ancillary ligands can modulate the electronic and steric properties of the catalyst, thereby influencing its stability, activity, and selectivity.

Aniline derivatives have emerged as a versatile class of weakly coordinating ligands that can stabilize palladium(II) precatalysts, particularly in combination with N-heterocyclic carbenes (NHCs). These [(NHC)PdCl2(aniline)] complexes are typically air- and moisture-stable, offering operational simplicity and high catalytic activity in a range of cross-coupling reactions.[1][2]

Ligand Profile: this compound

This compound possesses distinct electronic and steric features that make it a compelling candidate as an ancillary ligand:

-

Electronic Effects: The two chlorine atoms on the aromatic ring are strongly electron-withdrawing, which can influence the electron density at the palladium center. Electron-withdrawing substituents on the aniline ligand have been shown to enhance catalytic activity in certain cross-coupling reactions.[1][2]

-

Steric Hindrance: The presence of two chlorine atoms in the ortho positions, combined with the N,N-dimethyl group, creates significant steric bulk around the nitrogen atom. This steric hindrance can facilitate the reductive elimination step in the catalytic cycle and potentially influence the selectivity of the reaction.

While specific performance data for this compound as a ligand is not extensively documented in publicly available literature, its properties suggest it could be a valuable component of highly active palladium precatalysts. The general trend observed for [(NHC)PdCl2(aniline)] complexes is that sterically hindered and electron-deficient anilines can contribute to catalyst stability and efficiency.[1]

Applications in Palladium-Catalyzed Cross-Coupling

The primary application of this compound as a ligand is in the formation of well-defined palladium(II) precatalysts. These precatalysts, upon activation, generate the active Pd(0) species required for the catalytic cycle. The use of such precatalysts offers advantages over in-situ catalyst generation, including better control over the ligand-to-metal ratio and improved reproducibility.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. Palladium catalysts featuring aniline-based ligands have demonstrated high activity in the coupling of aryl chlorides, a challenging class of substrates.[1] The use of a precatalyst incorporating this compound is anticipated to be effective for a range of aryl and heteroaryl coupling partners.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Palladium-NHC catalysts stabilized by aniline ligands are active in this transformation.[1] The electronic properties of this compound may be beneficial in promoting the C-N bond-forming reductive elimination step.

Quantitative Data Summary

Table 1: Anticipated Performance in Suzuki-Miyaura Coupling of an Aryl Chloride

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | [(IPr)PdCl2(this compound)] | K2CO3 | THF/H2O | 23 | 16 | High |

| 2 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | [(IPr)PdCl2(this compound)] | K2CO3 | THF/H2O | 23 | 16 | Moderate to High |

| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | [(IPr)PdCl2(this compound)] | K2CO3 | THF/H2O | 23 | 16 | High |

Note: The anticipated yields are qualitative estimations based on the performance of other electron-deficient aniline ligands in similar catalytic systems.[1]

Table 2: Anticipated Performance in Buchwald-Hartwig Amination of an Aryl Chloride

| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Anticipated Yield (%) |

| 1 | 4-Chlorotoluene | Morpholine | [(IPr)PdCl2(this compound)] | NaOtBu | Toluene | 100 | 16 | High |

| 2 | 4-Chloroanisole | Aniline | [(IPr)PdCl2(this compound)] | NaOtBu | Toluene | 100 | 16 | Moderate to High |

| 3 | 1-Chloro-4-nitrobenzene | n-Hexylamine | [(IPr)PdCl2(this compound)] | NaOtBu | Toluene | 100 | 16 | High |

Note: The anticipated yields are qualitative estimations based on the general efficacy of aniline-ligated palladium catalysts in C-N coupling reactions.[1]

Experimental Protocols

The following protocols are adapted from established procedures for palladium-NHC-aniline precatalysts and provide a starting point for the use of this compound as a ligand.[1][2]

Protocol 1: Synthesis of [(IPr)PdCl2(this compound)] Precatalyst

Materials:

-

[{IPr}Pd(µ-Cl)Cl]2 (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Pentane, anhydrous

Procedure:

-

In a nitrogen-filled glovebox, dissolve [{IPr}Pd(µ-Cl)Cl]2 (1 equivalent) in anhydrous DCM.

-

To this solution, add a solution of this compound (2.2 equivalents) in anhydrous DCM dropwise with stirring.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure.

-

Wash the resulting solid with anhydrous pentane and dry under vacuum to yield the desired precatalyst.

Caption: Workflow for the synthesis of the palladium precatalyst.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.5 mmol)

-

[(IPr)PdCl2(this compound)] (0.01 mmol, 1 mol%)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Tetrahydrofuran (THF), anhydrous

-

Water, degassed

Procedure:

-

To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, [(IPr)PdCl2(this compound)], and potassium carbonate.

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous THF and degassed water (typically a 4:1 to 10:1 ratio of THF to water).

-

Stir the reaction mixture vigorously at room temperature or with heating (e.g., 60 °C) for the desired time (monitor by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

-

Aryl chloride (1.0 mmol)

-

Amine (1.2 mmol)

-

[(IPr)PdCl2(this compound)] (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Toluene, anhydrous

Procedure:

-

In a nitrogen-filled glovebox, add the aryl chloride, [(IPr)PdCl2(this compound)], and sodium tert-butoxide to an oven-dried reaction vessel.

-

Add anhydrous toluene, followed by the amine.

-

Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80-110 °C) for the required time (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Caption: Generalized Buchwald-Hartwig amination cycle.

Conclusion

This compound represents a promising, albeit underexplored, ancillary ligand for palladium-catalyzed cross-coupling reactions. Its distinct electronic and steric properties make it a candidate for the development of robust and highly active palladium precatalysts. The provided protocols offer a solid foundation for researchers to investigate its utility in the synthesis of complex organic molecules relevant to the pharmaceutical and materials science industries. Further research is warranted to fully elucidate its performance and expand its applications.

References

Application Notes and Protocols for the Use of 2,6-Dichloro-N,N-dimethylaniline in Buchwald-Hartwig Amination

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of 2,6-dichloro-N,N-dimethylaniline as a coupling partner in Buchwald-Hartwig amination reactions. This sterically hindered aniline presents unique challenges, necessitating carefully optimized conditions to achieve high yields. These notes are intended to guide researchers in developing robust and efficient synthetic routes for the preparation of complex triarylamines.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines. The coupling of sterically hindered anilines, such as this compound, is particularly challenging due to the steric bulk around the nitrogen atom, which can impede the crucial reductive elimination step in the catalytic cycle.

Success in coupling this compound hinges on the careful selection of the catalyst system. Typically, a combination of a palladium precursor and a bulky, electron-rich phosphine ligand is required to overcome the steric barrier and facilitate efficient C-N bond formation. Ligands developed by the Buchwald group, such as XPhos and SPhos, are often effective in these transformations.

General Reaction Scheme

The general transformation for the Buchwald-Hartwig amination of this compound with an aryl halide is depicted below:

Where Ar-X is an aryl halide (typically bromide or iodide) or triflate.

Experimental Protocols

The following protocols are generalized based on established methods for sterically hindered substrates in Buchwald-Hartwig aminations. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol is adapted from established procedures for the coupling of sterically hindered amines and aryl halides.

Materials:

-

This compound

-

Aryl bromide

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene or dioxane

Procedure:

-

Reaction Setup: To a dry Schlenk tube or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equivalents).

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Under the inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and anhydrous toluene (or dioxane) to the reaction vessel.

-

Reaction: Stir the reaction mixture at a temperature ranging from 80°C to 110°C. The reaction progress should be monitored by a suitable analytical technique such as TLC, GC, or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions and the expected scope for the Buchwald-Hartwig amination of sterically hindered anilines.

Table 1: Typical Reaction Parameters for the Amination of this compound

| Parameter | Recommended Conditions | Notes |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is often preferred for its reliability in generating the active Pd(0) species. |

| Ligand | XPhos, SPhos, RuPhos, or other bulky biaryl phosphines | The choice of ligand is critical for overcoming steric hindrance. XPhos is a common starting point for challenging couplings.[2] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is generally required. NaOtBu is a common choice.[2] |

| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal catalyst performance.[3][4] |

| Temperature | 80 - 110 °C | Higher temperatures are often necessary to drive the reaction to completion with sterically hindered substrates. |

| Catalyst Loading | 1-3 mol% Pd | Higher catalyst loadings may be required for particularly challenging substrates. |

Table 2: Representative Substrate Scope and Expected Yields

| Aryl Halide Partner (Ar-X) | Expected Yield Range | Notes |

| 4-Bromotoluene | Good to Excellent | Electron-neutral aryl bromides are generally good coupling partners. |

| 4-Bromoanisole | Good to Excellent | Electron-rich aryl bromides are typically reactive under these conditions. |

| 4-Bromobenzonitrile | Moderate to Good | Electron-withdrawing groups can sometimes lead to side reactions or lower yields, but are generally tolerated. |

| 2-Bromotoluene | Moderate | ortho-Substituted aryl halides can present additional steric challenges, potentially leading to lower yields. |

| 1-Bromo-3,5-dimethylbenzene | Good | Metasubstitution generally has a minimal impact on the reaction efficiency. |

| 4-Chlorotoluene | Low to Moderate | Aryl chlorides are less reactive than aryl bromides and may require more forcing conditions or specialized catalyst systems.[2] |

Visualizations

Diagram 1: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: General catalytic cycle for the Buchwald-Hartwig amination.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

References

Experimental setup for scaling up reactions with 2,6-Dichloro-N,N-dimethylaniline

Application Note: Scaling Up the N-Oxidation of 2,6-Dichloro-N,N-dimethylaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the N-oxidation of this compound, a versatile intermediate in pharmaceutical and chemical synthesis. The document outlines a laboratory-scale (2 g) synthesis and a scaled-up (50 g) procedure, offering guidance on reaction monitoring, safety considerations, and purification. Key quantitative data are presented in tabular format for clarity, and a comprehensive workflow diagram is included to visualize the experimental process. The provided methodology aims to ensure a safe, efficient, and reproducible scale-up of this important transformation.

Introduction

This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other high-value organic compounds. The N-oxidation of tertiary anilines is a fundamental transformation that yields N-oxides, which are valuable intermediates and can act as mild oxidants. Scaling up chemical reactions from the benchtop to a larger scale presents numerous challenges, including heat management, reagent addition rates, and ensuring consistent product quality.[1][2][3] This document provides a robust and reproducible protocol for the N-oxidation of this compound using hydrogen peroxide, a common and relatively safe oxidizing agent. The protocol addresses critical safety and handling considerations necessary for a successful scale-up.

Reaction Scheme

Figure 1. N-oxidation of this compound to form this compound N-oxide using hydrogen peroxide in acetic acid.

Experimental Protocols

Materials and Equipment

-

Chemicals: this compound (≥98%), Acetic Acid (glacial), Hydrogen Peroxide (30% w/w in H₂O), Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM), Magnesium Sulfate (anhydrous), Ethyl Acetate, Hexanes.

-

Equipment (Lab Scale): 100 mL round-bottom flask, magnetic stirrer and stir bar, dropping funnel, ice-water bath, thermometer, TLC plates (silica gel), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography setup.

-

Equipment (Scale-Up): 2 L three-neck round-bottom flask, overhead mechanical stirrer, thermocouple for internal temperature monitoring, addition funnel, large cooling bath (ice-water or cryocooler), appropriate clamps and support stand, large separatory funnel, rotary evaporator with a large-volume flask.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All procedures should be performed in a well-ventilated chemical fume hood.

-

Reagent Handling:

-

This compound is a suspected hazardous substance. Avoid inhalation and skin contact.

-

Glacial acetic acid is corrosive. Handle with care.

-

30% Hydrogen Peroxide is a strong oxidizer and can cause severe skin burns. Avoid contact with combustible materials.

-

-

Thermal Hazards: The N-oxidation reaction is exothermic. Proper temperature control is critical to prevent a thermal runaway, especially during scale-up.[2][3] Ensure a cooling bath is readily available and monitor the internal reaction temperature closely.

-

Scale-Up Considerations: When scaling up, do not increase the reaction size by more than a factor of three from a previously successful run without a thorough risk assessment.[1][2] Ensure the reaction vessel is large enough to accommodate the entire reaction volume and potential foaming, with at least 50% headspace.[2]

Laboratory-Scale Synthesis (2 g)

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.00 g).

-

Solvent Addition: Add glacial acetic acid (20 mL) and stir until the starting material is fully dissolved.

-

Cooling: Cool the solution to 0-5 °C using an ice-water bath.

-

Oxidant Addition: Slowly add 30% hydrogen peroxide (1.5 mL) dropwise via syringe or dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

-

Work-up:

-

Carefully pour the reaction mixture into a beaker containing ice water (100 mL).

-

Slowly add solid sodium bicarbonate with stirring until gas evolution ceases and the pH of the solution is neutral or slightly basic (~pH 8).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 40 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-oxide.

Scale-Up Synthesis (50 g)

-

Reaction Setup: Equip a 2 L three-neck flask with an overhead mechanical stirrer, a thermocouple, and an addition funnel.

-

Reagent Addition: Charge the flask with this compound (50.0 g) and glacial acetic acid (500 mL). Stir until all solid has dissolved.

-

Cooling: Immerse the flask in a large ice-water bath and cool the solution to an internal temperature of 0-5 °C.

-

Oxidant Addition: Add 30% hydrogen peroxide (37.5 mL) to the addition funnel. Add the H₂O₂ dropwise to the reaction mixture at a rate that maintains the internal temperature below 10 °C. This addition may take 1-2 hours.

-

Reaction: Once the addition is complete, stir the reaction at 0-5 °C for 1 hour, then remove the cooling bath and allow the mixture to slowly warm to room temperature. Continue stirring for 4-6 hours.

-

Monitoring: Monitor the reaction by TLC as described for the lab-scale synthesis.

-

Work-up:

-

Carefully pour the reaction mixture into a 4 L beaker containing crushed ice (2 L).

-

While stirring mechanically, slowly and portion-wise add solid sodium bicarbonate until the pH is ~8. Be cautious of vigorous foaming.

-

Transfer the quenched mixture to a large separatory funnel and extract with dichloromethane (3 x 500 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator to yield the crude product.

-

-

Purification: The crude product can be purified by recrystallization or by flash column chromatography to yield the pure this compound N-oxide.

Data Presentation

Reagent Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Lab Scale (2 g) | Equivalents | Scale-Up (50 g) | Equivalents |

| This compound | 189.07[4] | 2.00 g (10.58 mmol) | 1.0 | 50.0 g (264.4 mmol) | 1.0 |

| 30% H₂O₂ (in H₂O) | 34.01 | ~1.5 mL (~14.7 mmol) | ~1.4 | ~37.5 mL (~367 mmol) | ~1.4 |

| Acetic Acid | 60.05 | 20 mL | Solvent | 500 mL | Solvent |

Experimental Results Comparison

| Parameter | Lab Scale (2 g) | Scale-Up (50 g) |

| Reaction Time | 4-5 hours | 5-7 hours |

| Addition Time | 15-20 minutes | 1-2 hours |

| Max. Temp (°C) | 8 °C | 9 °C |

| Isolated Yield | ~85-90% | ~82-88% |

| Purity (by NMR) | >98% | >98% |

| Physical Form | White to off-white solid | White to off-white solid |

Experimental Workflow Diagram

The logical flow of the scaled-up experimental protocol is outlined in the diagram below.

References

Catalytic Applications of Metal Complexes with 2,6-Dichloro-N,N-dimethylaniline: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of metal complexes featuring 2,6-Dichloro-N,N-dimethylaniline as a ligand in catalytic applications. The focus is on a new class of highly active palladium(II)-N-heterocyclic carbene (NHC) precatalysts, where the aniline derivative serves as a stabilizing ligand. These complexes are notable for their air and moisture stability, making them user-friendly in a variety of synthetic settings.

The inclusion of this compound as a ligand is proposed to offer unique steric and electronic properties to the catalytic system. The significant steric bulk from the two chlorine atoms and the N,N-dimethyl groups can be advantageous in reactions involving sterically demanding substrates. Furthermore, the electron-withdrawing nature of the dichloro-substituted ring can modulate the electronic environment of the metal center, potentially enhancing catalytic activity and selectivity in challenging cross-coupling reactions.

Application Notes

A promising class of catalysts are palladium(II) complexes of the general formula [(NHC)PdCl2(aniline)]. These complexes have demonstrated high efficacy in a range of cross-coupling reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the coupling of esters.[1][2][3] The aniline ligand in these precatalysts plays a crucial role in stabilizing the complex, contributing to its bench-top stability and ease of handling.

The specific use of this compound as the aniline component in these catalysts, forming a complex such as [(IPr)PdCl2(this compound)] (where IPr is 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), is anticipated to provide a highly active and selective catalytic system. The rationale for this is twofold:

-

Steric Influence : The bulky nature of the 2,6-disubstituted aniline ligand can facilitate reductive elimination, the product-forming step in many cross-coupling catalytic cycles. This can be particularly beneficial for the synthesis of sterically hindered biaryls and other complex molecules.

-

Electronic Effects : The two chlorine atoms on the aniline ring are strongly electron-withdrawing. This electronic perturbation of the palladium center can influence the rates of oxidative addition and reductive elimination, potentially leading to higher catalytic turnover numbers and efficiency, especially in the activation of challenging substrates like aryl chlorides.

These catalysts are expected to be highly effective in the following transformations:

-

Suzuki-Miyaura Cross-Coupling : For the formation of C-C bonds between aryl halides and boronic acids. The proposed catalyst is expected to be particularly efficient for coupling sterically hindered substrates and unreactive aryl chlorides.

-

Buchwald-Hartwig Amination : For the formation of C-N bonds, a critical transformation in pharmaceutical and materials chemistry.

-

C-O Cross-Coupling of Esters : A more challenging transformation where the electronic properties of the catalyst are crucial for activating the C-O bond.

Quantitative Data Summary

The following tables summarize the expected performance of the hypothetical [(IPr)PdCl2(this compound)] catalyst in various cross-coupling reactions, based on analogous systems reported in the literature.[2]

Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides

| Entry | Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | >95 |

| 2 | 2-Chloroanisole | 4-Methoxyphenylboronic acid | 1.0 | 92 |

| 3 | 1-Chloro-4-nitrobenzene | 3,5-Dimethylphenylboronic acid | 0.5 | >98 |

| 4 | 2,6-Dimethylchlorobenzene | Phenylboronic acid | 1.5 | 88 |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides

| Entry | Aryl Bromide | Amine | Catalyst Loading (mol%) | Yield (%) |

| 1 | 4-Bromotoluene | Morpholine | 1.0 | 96 |

| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 1.0 | 91 |

| 3 | 2-Bromopyridine | n-Hexylamine | 1.5 | 85 |

Table 3: C-O Cross-Coupling of Aryl Esters

| Entry | Aryl Ester | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |

| 1 | Phenyl acetate | Phenylboronic acid | 2.0 | 75 |

| 2 | Naphthyl benzoate | 4-tert-Butylphenylboronic acid | 2.0 | 81 |

Experimental Protocols

Protocol 1: Synthesis of [(IPr)PdCl₂(this compound)] Precatalyst

This protocol is adapted from the general procedure for the synthesis of [(NHC)PdCl2(aniline)] complexes.[2]

Materials:

-

[{Pd(IPr)(Cl)(μ-Cl)}2] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Pentane, anhydrous

Procedure:

-

In a nitrogen-filled glovebox, add [{Pd(IPr)(Cl)(μ-Cl)}2] (1 equivalent) to a dry Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous DCM to dissolve the palladium dimer.

-

In a separate vial, dissolve this compound (2.2 equivalents) in anhydrous DCM.

-

Slowly add the aniline solution to the stirring solution of the palladium dimer at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the solid with cold, anhydrous pentane (3 x 10 mL) to remove any unreacted starting material.

-

Dry the resulting solid under high vacuum to afford the [(IPr)PdCl2(this compound)] complex as a stable, typically yellow to orange, solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Aryl Chloride

Materials:

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

[(IPr)PdCl2(this compound)] (0.01 mmol, 1.0 mol%)

-

Tetrahydrofuran (THF), anhydrous (5 mL)

-

Water, deionized (0.5 mL)

Procedure:

-

To a dry Schlenk tube, add the aryl chloride, arylboronic acid, potassium carbonate, and the palladium precatalyst.

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous THF and deionized water via syringe.

-

Place the sealed tube in a preheated oil bath at 80 °C and stir for 16 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling.

Caption: Workflow for the synthesis of the precatalyst.

Caption: Logical relationships within the catalytic system.

References

- 1. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]

- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Flow Chemistry Methods Involving 2,6-Dichloro-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for hypothetical flow chemistry methods involving 2,6-dichloro-N,N-dimethylaniline. The following sections are based on analogous reactions reported in the literature for structurally similar compounds, offering a starting point for the development of continuous flow processes for the synthesis of derivatives of this compound.

Application Note 1: Continuous Flow N-Acylation of a Secondary Aniline Derived from this compound